molecular formula C19H15FN4OS B2539318 N-(4-fluorophenyl)-3-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propanamide CAS No. 671199-32-9

N-(4-fluorophenyl)-3-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propanamide

Cat. No.: B2539318
CAS No.: 671199-32-9
M. Wt: 366.41
InChI Key: SOOKCLBBQRPXBC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoline scaffold fused with a sulfanyl-propanamide linker and a 4-fluorophenyl substituent. The [1,2,4]triazolo[4,3-a]quinoline core combines the π-electron-rich quinoline system with the versatile reactivity of the triazole ring, enabling interactions with biological targets such as enzymes and nucleic acids. This compound is of interest in medicinal chemistry due to its structural similarity to known Topoisomerase II (TopoII) inhibitors and antimicrobial agents .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c20-14-6-8-15(9-7-14)21-18(25)11-12-26-19-23-22-17-10-5-13-3-1-2-4-16(13)24(17)19/h1-10H,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOKCLBBQRPXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazoloquinoline core: This can be achieved through cyclization reactions involving quinoline derivatives and appropriate triazole precursors.

    Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group on the quinoline ring with a thiol or sulfide reagent.

    Attachment of the propanamide moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazoloquinoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propanamide would depend on its specific biological target. Generally, triazoloquinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycle Influence: The triazoloquinoline core (target compound) offers a balance between π-stacking (quinoline) and hydrogen-bonding (triazole) capabilities. In contrast, triazoloquinoxaline derivatives exhibit enhanced DNA intercalation due to extended aromatic systems . Triazoloquinazoline derivatives (e.g., compound in ) show marked antimicrobial activity, suggesting that the quinazoline scaffold may favor interactions with bacterial targets.
  • Substituent Effects :

    • The 4-fluorophenyl group is a common feature in TopoII inhibitors (e.g., ) and antimicrobial agents (e.g., ), likely due to its electron-withdrawing properties and ability to engage in halogen bonds.
    • Sulfanyl vs. Oxo Linkers : Sulfanyl bridges (as in the target compound) improve solubility and conformational flexibility compared to rigid oxo groups (e.g., 4-oxo in ).

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Bis-triazoloquinoxaline () Triazoloquinazoline ()
Molecular Weight (g/mol) ~373.4* 589.1 ~500–600 (estimated)
Predicted logP ~3.2 4.1 ~3.8
Water Solubility Low Low Moderate (due to polar groups)
Bioactivity Inferred TopoII inhibition Confirmed TopoII/DNA interaction Confirmed antimicrobial activity

*Calculated based on molecular formula C₁₉H₁₆FN₄OS.

Key Observations:

  • The target compound’s lower molecular weight (~373.4 g/mol) compared to bis-triazoloquinoxaline derivatives (~589.1 g/mol) may enhance bioavailability.

Q & A

What experimental strategies are recommended to elucidate the mechanism of action of N-(4-fluorophenyl)-3-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propanamide in cancer models?

To investigate its anticancer mechanism, researchers should:

  • Topoisomerase II (Topo II) Inhibition Assays : Measure compound-induced DNA intercalation and Topo II catalytic inhibition using agarose gel electrophoresis to detect DNA cleavage complexes .
  • Cell Cycle Analysis : Perform flow cytometry to assess G2/M phase arrest, a hallmark of Topo II inhibitors, in cell lines like Caco-2 .
  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation assays to quantify apoptotic induction.
  • Comparative Studies : Benchmark against known Topo II inhibitors (e.g., etoposide) to validate target engagement specificity.

How can structure-activity relationship (SAR) studies be designed to optimize the antiexudative or cytotoxic activity of this compound?

Key SAR approaches include:

  • Core Modifications : Introduce substituents at the triazoloquinoline ring (e.g., electron-withdrawing groups at position 3) to enhance DNA intercalation, as seen in related [1,2,4]triazoloquinoxaline derivatives .
  • Sulfanyl Linker Optimization : Replace the propanamide sulfanyl group with selenyl or ether analogs to evaluate effects on membrane permeability and metabolic stability .
  • Fluorophenyl Substitutions : Test para- and meta-fluoro analogs to assess steric and electronic impacts on receptor binding.
  • In Vivo Validation : Use formalin-induced edema models in rats to correlate structural changes with antiexudative efficacy .

What methodologies resolve contradictions in reported bioactivity data across different experimental models?

Contradictions (e.g., varying IC50 values in HeLa vs. Caco-2 cells) require:

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Dose-Response Curves : Use 8-point dilution series to improve IC50 precision.
  • Off-Target Profiling : Employ kinase/GPCR panels to identify confounding interactions.
  • Meta-Analysis : Apply hierarchical clustering to published datasets, adjusting for assay heterogeneity (e.g., MTT vs. ATP-lite protocols) .

How can computational modeling predict the binding affinity of this compound to Topo II or other targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions between the triazoloquinoline core and Topo II’s ATP-binding domain, referencing MPRO energy scores from similar sulfanyl-containing analogs .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the DNA-compound complex.
  • QSAR Models : Train regression algorithms on datasets of triazole derivatives’ inhibitory activities to predict logP and pIC50 values .

What analytical techniques are critical for characterizing synthetic intermediates and final products?

  • NMR Spectroscopy : Assign peaks for the fluorophenyl (δ 7.2–7.4 ppm) and triazoloquinoline protons (δ 8.1–8.3 ppm) using 2D COSY/HSQC .
  • HPLC-MS : Employ C18 columns (5 µm, 4.6 × 150 mm) with 0.1% formic acid/ACN gradients to confirm purity (>95%) and molecular mass (e.g., m/z 485.493 for C24H16FN7O2S analogs) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% theoretical values.

How should in vivo efficacy studies be designed to evaluate pharmacokinetic and pharmacodynamic properties?

  • Dosing Regimens : Administer 10–50 mg/kg intravenously or orally in Sprague-Dawley rats, with plasma sampling at 0.5, 2, 6, and 24 hours.
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in liver, kidney, and tumor xenografts.
  • Metabolite ID : Perform HR-MS/MS fragmentation to identify hydroxylated or glucuronidated metabolites.
  • PD Markers : Measure Topo II activity in tumor homogenates via DNA relaxation assays .

What strategies mitigate compound degradation during long-term stability studies?

  • Storage Conditions : Store lyophilized powder at -80°C under argon to prevent sulfanyl oxidation.
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks and analyze degradants via UPLC-PDA.
  • Buffer Compatibility : Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to assess hydrolysis risks .

How can researchers validate target specificity to exclude off-target effects in phenotypic assays?

  • CRISPR Knockout Models : Generate Topo IIα/β-deficient cell lines and compare compound efficacy.
  • Proteome Profiling : Use thermal shift assays (TSA) to identify off-target proteins with altered thermal stability.
  • Transcriptomics : Perform RNA-seq on treated cells to detect pathway enrichment beyond DNA damage responses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-3-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-3-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propanamide

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